

Physicochemical Properties of 6-Ethyl-3-formylchromone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Ethyl-3-formylchromone

Cat. No.: B1349945

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **6-Ethyl-3-formylchromone**, a versatile heterocyclic compound with significant potential in pharmaceutical and materials science research. This document collates available quantitative data, details relevant experimental protocols for property determination, and visualizes a key biological pathway influenced by structurally related compounds.

Core Physicochemical Properties

6-Ethyl-3-formylchromone (CAS No: 42059-78-9) is a derivative of chromone, characterized by an ethyl group at the 6-position and a formyl group at the 3-position of the benzopyran-4-one core structure.^{[1][2]} This substitution pattern imparts specific chemical reactivity and physical characteristics that are crucial for its application as a synthetic intermediate in the development of bioactive molecules.^[2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **6-Ethyl-3-formylchromone** based on available literature data.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₀ O ₃	
Molecular Weight	202.21 g/mol	
Melting Point	108-110 °C	
Boiling Point (Predicted)	343.3 °C at 760 mmHg	[3]
LogP (Predicted)	2.16790	[3]
Appearance	Yellow crystalline solid	[4]
Solubility	Soluble in Chloroform	[3]

Note: While quantitative solubility data in common solvents like water and ethanol are not readily available in the literature, the related compound 3-formylchromone is reported to be soluble in these solvents. It is therefore highly probable that **6-Ethyl-3-formylchromone** exhibits similar solubility characteristics. An experimental protocol for determining solubility is provided in Section 2.2. The experimental pKa value for **6-Ethyl-3-formylchromone** is not available in the current literature. A general protocol for its determination is outlined in Section 2.3.

Experimental Protocols

This section details standardized experimental methodologies for the determination of key physicochemical properties of chromone derivatives like **6-Ethyl-3-formylchromone**.

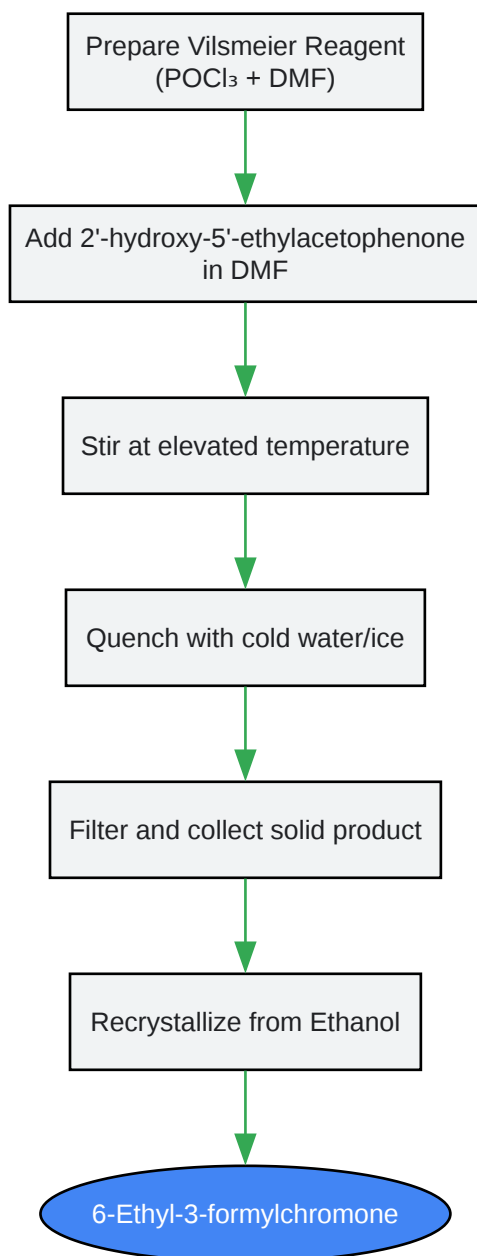
Synthesis of 6-Ethyl-3-formylchromone via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[5][6] This one-step process utilizes a substituted 2-hydroxyacetophenone as the starting material.[7]

Protocol:

- **Reagent Preparation:** The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride (POCl_3) to N,N-dimethylformamide (DMF) under cooled conditions (e.g., an ice bath).[7]
- **Reaction with Acetophenone:** A solution of the corresponding 2-hydroxyacetophenone (in this case, 2'-hydroxy-5'-ethylacetophenone) in a minimal amount of DMF is then added dropwise to the Vilsmeier reagent.[5]
- **Reaction Conditions:** The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 50 °C) for a specified period to ensure complete reaction.[5]
- **Work-up:** The reaction is quenched by pouring the mixture into cold water or onto crushed ice.[7]
- **Isolation and Purification:** The resulting solid precipitate, **6-Ethyl-3-formylchromone**, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.[7]

Logical Workflow for Vilsmeier-Haack Synthesis:



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Caption: Vilsmeier-Haack synthesis workflow.

Determination of Aqueous Solubility

A standard method for determining the solubility of a solid compound in a solvent is the shake-flask method.

Protocol:

- **Preparation of Saturated Solution:** An excess amount of **6-Ethyl-3-formylchromone** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step.
- **Quantification:** The concentration of **6-Ethyl-3-formylchromone** in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The solubility is expressed as the mass of the compound dissolved per unit volume or mass of the solvent (e.g., g/100 mL or mg/L).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Protocol:

- **Sample Preparation:** A known concentration of **6-Ethyl-3-formylchromone** is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., ethanol) to ensure solubility.
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.

Protocol:

- **Solvent Saturation:** Equal volumes of n-octanol and water are mixed and shaken vigorously to mutually saturate the two phases. The phases are then allowed to separate.
- **Partitioning:** A known amount of **6-Ethyl-3-formylchromone** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other saturated phase.
- **Equilibration:** The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the octanol and water layers.
- **Quantification:** The concentration of **6-Ethyl-3-formylchromone** in each phase is determined using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

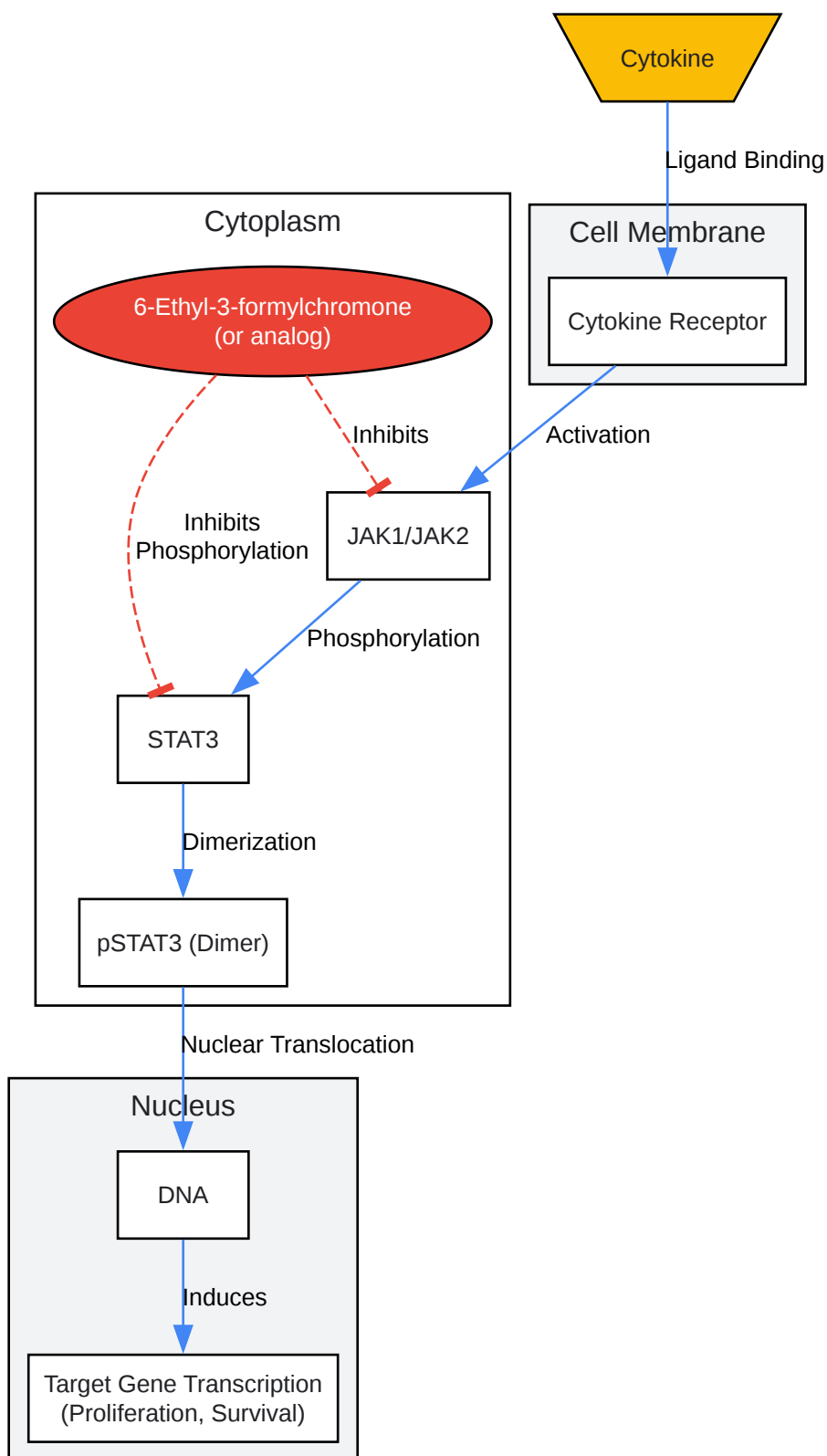
Biological Activity and Signaling Pathway

While specific studies on the biological signaling pathways directly modulated by **6-Ethyl-3-formylchromone** are limited, research on the closely related compound, 3-formylchromone, has demonstrated its ability to counteract the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. Given the structural similarity, it is plausible that **6-Ethyl-3-formylchromone** may exhibit similar activity.

The STAT3 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various cancers. 3-formylchromone has

been shown to inhibit this pathway by downregulating the phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2. This inhibition prevents the translocation of STAT3 to the nucleus, thereby reducing its DNA-binding ability and the transcription of target genes involved in tumorigenesis.

Inhibition of STAT3 Signaling Pathway by 3-Formylchromone Analogs:



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Caption: Inhibition of the STAT3 signaling pathway.

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